2-(Benzyloxy)-4-ethyl-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-ethyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, benzyl bromide, and fluorobenzene.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-ethylphenol with benzyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like cesium fluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the fluorine atom or the benzyloxy group, resulting in the formation of corresponding hydrocarbons.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Hydrocarbons with the removal of fluorine or benzyloxy groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It can modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
- 2-(Benzyloxy)-4-methyl-1-fluorobenzene
- 2-(Benzyloxy)-4-ethyl-1-chlorobenzene
- 2-(Benzyloxy)-4-ethyl-1-bromobenzene
Comparison:
- Uniqueness: 2-(Benzyloxy)-4-ethyl-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogens or alkyl groups.
- Reactivity: The fluorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro or bromo counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-1-fluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-12-8-9-14(16)15(10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIYTAHLOFDKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.